molecular formula C26H34N2O2+2 B11600957 4,4'-(Benzene-1,4-diyldiprop-1-yne-1,3-diyl)bis[4-(prop-2-en-1-yl)morpholin-4-ium]

4,4'-(Benzene-1,4-diyldiprop-1-yne-1,3-diyl)bis[4-(prop-2-en-1-yl)morpholin-4-ium]

Katalognummer: B11600957
Molekulargewicht: 406.6 g/mol
InChI-Schlüssel: VHYDSUUQTRUTIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-(Benzene-1,4-diyldiprop-1-yne-1,3-diyl)bis[4-(prop-2-en-1-yl)morpholin-4-ium] is a complex organic compound characterized by its unique structure, which includes a benzene ring, alkyne groups, and morpholine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Benzene-1,4-diyldiprop-1-yne-1,3-diyl)bis[4-(prop-2-en-1-yl)morpholin-4-ium] typically involves multiple steps, starting with the preparation of the benzene-1,4-diyldiprop-1-yne core. This can be achieved through a series of coupling reactions, such as the Sonogashira coupling, which involves the reaction of a diiodobenzene derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .

The morpholine groups are then introduced through nucleophilic substitution reactions, where the alkyne groups react with morpholine derivatives under basic conditions . The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the process .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-(Benzene-1,4-diyldiprop-1-yne-1,3-diyl)bis[4-(prop-2-en-1-yl)morpholin-4-ium] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Various nucleophiles (e.g., amines, thiols) under basic or acidic conditions

Major Products

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: New compounds with different nucleophiles replacing the morpholine groups

Wirkmechanismus

The mechanism of action of 4,4’-(Benzene-1,4-diyldiprop-1-yne-1,3-diyl)bis[4-(prop-2-en-1-yl)morpholin-4-ium] depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to bind to multiple targets, making it a versatile tool in research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-: Similar structure with alkyne groups but lacks the morpholine moieties.

    4,4’- (1,3-butadiynl-1,4-diyl)bis (4,1-phenyleneoctoanate): Contains a similar alkyne core but different functional groups.

    Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Shares the benzene ring and propenyl groups but differs in other substituents.

Uniqueness

The uniqueness of 4,4’-(Benzene-1,4-diyldiprop-1-yne-1,3-diyl)bis[4-(prop-2-en-1-yl)morpholin-4-ium] lies in its combination of alkyne groups and morpholine moieties, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C26H34N2O2+2

Molekulargewicht

406.6 g/mol

IUPAC-Name

4-prop-2-enyl-4-[3-[4-[3-(4-prop-2-enylmorpholin-4-ium-4-yl)prop-1-ynyl]phenyl]prop-2-ynyl]morpholin-4-ium

InChI

InChI=1S/C26H34N2O2/c1-3-13-27(17-21-29-22-18-27)15-5-7-25-9-11-26(12-10-25)8-6-16-28(14-4-2)19-23-30-24-20-28/h3-4,9-12H,1-2,13-24H2/q+2

InChI-Schlüssel

VHYDSUUQTRUTIM-UHFFFAOYSA-N

Kanonische SMILES

C=CC[N+]1(CCOCC1)CC#CC2=CC=C(C=C2)C#CC[N+]3(CCOCC3)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.